
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multi-step chemical reactions:
Formation of Intermediate Compounds: : The process typically begins with the formation of intermediate compounds, which involves nucleophilic aromatic substitution reactions.
Cyclization: : The next step involves cyclization reactions to form the tetrahydroquinoline core.
Sulfonation: : Sulfonation is carried out to introduce the propylsulfonyl group.
Final Assembly: : The final step involves coupling the fluoro-methoxy benzenesulfonamide fragment with the tetrahydroquinoline intermediate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow processes and optimized reaction conditions to ensure high yield and purity. This includes:
Optimized Catalysts: : Use of optimized catalysts to accelerate the reaction rate.
Temperature and Pressure Control: : Precise control of temperature and pressure to maintain reaction consistency.
Purification: : Advanced purification techniques like recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions:
Oxidation: : Oxidative reactions to study its metabolic stability and degradation products.
Reduction: : Reduction reactions to explore its structural flexibility and potential prodrugs.
Substitution: : Nucleophilic and electrophilic substitution reactions to modify functional groups and explore analogues.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Conditions vary depending on the substituent, typically using bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products Formed
The products from these reactions are typically structural analogues or derivatives that retain the core pharmacophore but exhibit varied pharmacokinetic and pharmacodynamic properties.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily investigated for:
Chemistry: : Studying its reactivity and stability under various conditions to develop new synthetic methodologies.
Biology: : Evaluating its interaction with biological macromolecules like enzymes and receptors.
Medicine: : Assessing its potential as a therapeutic agent for various diseases, including its efficacy, toxicity, and pharmacokinetics.
Industry: : Exploring its use as a building block in the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : It typically targets specific enzymes or receptors, modulating their activity.
Pathways Involved: : The pathways include signal transduction cascades, influencing cellular processes like proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar structures:
Differences: : The presence of the fluoro-methoxy and propylsulfonyl groups imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Similar Compounds: : Similar compounds include other sulfonamide derivatives and tetrahydroquinoline analogues, which are studied for their pharmacological profiles.
Conclusion
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its intricate structure and potential applications in various scientific fields. Its synthesis, reactivity, and biological implications make it a compound of significant interest in ongoing research and industrial applications.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-12-15(6-8-18(14)22)21-29(25,26)16-7-9-19(27-2)17(20)13-16/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCKRYNNHLKBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
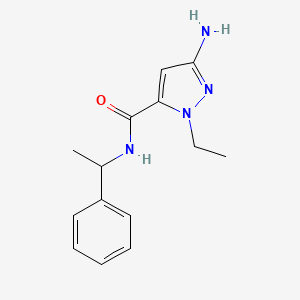

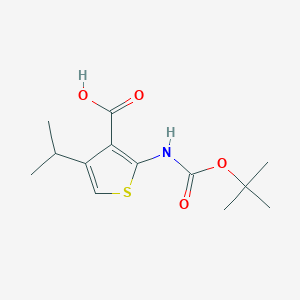
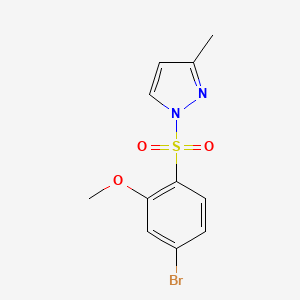
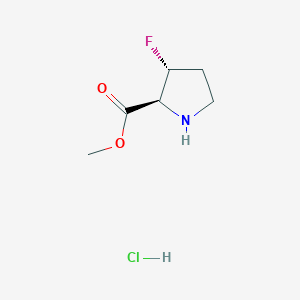
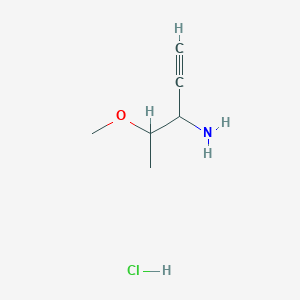

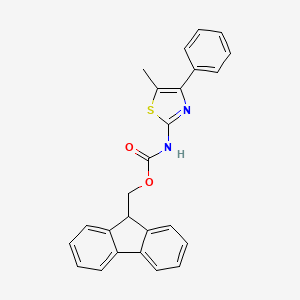


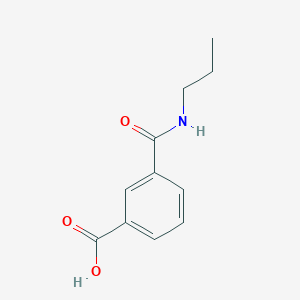
![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B2461911.png)
